Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 53008-63-2
VCID: VC0013724
InChI: InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3
SMILES: COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula: C35H38O6
Molecular Weight: 554.7 g/mol

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside

CAS No.: 53008-63-2

VCID: VC0013724

Molecular Formula: C35H38O6

Molecular Weight: 554.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside - 53008-63-2

CAS No. 53008-63-2
Product Name Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside
Molecular Formula C35H38O6
Molecular Weight 554.7 g/mol
IUPAC Name 2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Standard InChI InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3
Standard InChIKey IXEBJCKOMVGYKP-UHFFFAOYSA-N
SMILES COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Canonical SMILES COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Synonyms Methyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-galactopyranoside;
PubChem Compound 563649
Last Modified Sep 14 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator